3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4One common method involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. Additionally, the spirocyclic structure may contribute to the compound’s stability and selectivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Known for its use in agrochemicals and pharmaceuticals.
6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles: Exhibits insecticidal activity and is used in pest control.
Uniqueness
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its unique spirocyclic structure and the presence of both methoxyphenyl and trifluoromethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-31-16-6-2-4-14(12-16)18-19(28)26-20(25-18)8-10-27(11-9-20)32(29,30)17-7-3-5-15(13-17)21(22,23)24/h2-7,12-13H,8-11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPVQZLAAGFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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